Methyl 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methylbenzoate
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Overview
Description
Benzoic acid, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-, methyl ester is a complex organic compound that features a benzoic acid core substituted with an imidazo[1,2-b]pyridazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-, methyl ester typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which couples an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the imidazo[1,2-b]pyridazine moiety to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or organolithium reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-, methyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of benzoic acid, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-, methyl ester involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine moiety is known to bind to the hinge region of kinases, inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell growth, differentiation, and apoptosis, making it a potential therapeutic agent for diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the position of nitrogen atoms.
Pyridazines: Another class of heterocycles with two adjacent nitrogen atoms, often used in medicinal chemistry.
Pyridazinones: Derivatives of pyridazines with additional functional groups, exhibiting diverse biological activities
Uniqueness
Benzoic acid, 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-, methyl ester is unique due to its specific substitution pattern and the presence of both benzoic acid and imidazo[1,2-b]pyridazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
1356385-96-0 |
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Molecular Formula |
C17H13N3O2 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
methyl 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoate |
InChI |
InChI=1S/C17H13N3O2/c1-12-5-6-14(17(21)22-2)10-13(12)7-8-15-11-18-16-4-3-9-19-20(15)16/h3-6,9-11H,1-2H3 |
InChI Key |
WIKRCQCIGCKHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)C#CC2=CN=C3N2N=CC=C3 |
Origin of Product |
United States |
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